4,5-Dibromopicolinaldehyde
Description
4,5-Dibromopicolinaldehyde is a brominated pyridine derivative featuring two bromine atoms at positions 4 and 5 of the pyridine ring and an aldehyde group at position 2.
Properties
CAS No. |
1289031-61-3; 1289031-61-3 |
|---|---|
Molecular Formula |
C6H3Br2NO |
Molecular Weight |
264.904 |
IUPAC Name |
4,5-dibromopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3Br2NO/c7-5-1-4(3-10)9-2-6(5)8/h1-3H |
InChI Key |
HVAKKVMIFPLYAV-UHFFFAOYSA-N |
SMILES |
C1=C(N=CC(=C1Br)Br)C=O |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
4,6-Dibromopicolinaldehyde
- Structure : Bromine atoms at positions 4 and 6 of the pyridine ring, with an aldehyde at position 2.
- Applications : Primarily used as a synthetic intermediate. Suppliers like SNAP INTERMEDIATES list this compound (CAS: 1215183-85-9), but detailed research data on its reactivity or biological activity are sparse .
- Key Difference: The altered bromine positions (4,6 vs.
5-Bromo-4-methylpicolinaldehyde
- Structure : A methyl group at position 4 and bromine at position 5, with an aldehyde at position 2.
- Properties : High purity (>98%) and standardized for research use (GLPBIO). The methyl group may enhance lipophilicity compared to dibromo derivatives, altering solubility and bioavailability .
- Applications : Used in drug discovery for structural diversification of lead compounds.
3,6-Dibromopicolinaldehyde
Acridine Derivatives (e.g., AIM4)
- Structure : Dibrominated acridine core with imidazolium side chains (e.g., [4,5-bis(N-carboxymethyl imidazolium)methyl acridine] dibromide).
- Research Findings: Demonstrated potent inhibition of TDP-43 protein aggregation (linked to ALS) by reducing β-sheet content and preventing amyloid fibril formation .
Data Table: Comparative Analysis of Brominated Picolinaldehydes and Analogues
Research Implications and Limitations
- Gaps in Knowledge: Direct studies on this compound are lacking. Most data derive from structural analogs, limiting definitive conclusions about its biological or chemical behavior.
- Synthetic Potential: The aldehyde group and bromine atoms make it a candidate for nucleophilic substitution or metal-catalyzed cross-coupling reactions, akin to other dibrominated picolinaldehydes .
Notes
Evidence Limitations : The comparison relies on structurally related compounds due to scarce data on this compound.
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